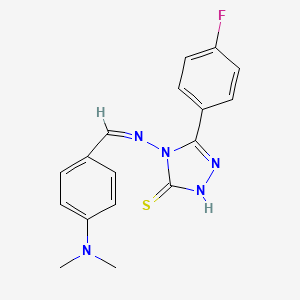

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter referred to as the target compound) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. It is synthesized via microwave-assisted condensation of 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(dimethylamino)benzaldehyde in ethanol under acidic catalysis . The compound features:

- A 1,2,4-triazole-5-thione core, which is a nitrogen- and sulfur-rich heterocycle known for diverse biological activities .

- A 4-(dimethylamino)benzylidene substituent at position 4, introducing electron-donating properties that influence electronic distribution and intermolecular interactions .

Key spectral data for the target compound include:

Properties

CAS No. |

585559-97-3 |

|---|---|

Molecular Formula |

C17H16FN5S |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

4-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16FN5S/c1-22(2)15-9-3-12(4-10-15)11-19-23-16(20-21-17(23)24)13-5-7-14(18)8-6-13/h3-11H,1-2H3,(H,21,24)/b19-11- |

InChI Key |

ZVQBTCCFXXBAFP-ODLFYWEKSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N\N2C(=NNC2=S)C3=CC=C(C=C3)F |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Triazole-thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of the dimethylamino and fluorophenyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 6i), influencing electronic properties and solubility.

- Fluorophenyl vs. Adamantane Substituents : The 4-fluorophenyl group at position 3 enhances aromatic interactions, whereas adamantane derivatives (e.g., JAWZUF) exhibit bulky, lipophilic characteristics favoring membrane penetration .

Key Observations :

- Microwave Synthesis : The target compound’s synthesis is optimized for efficiency (shorter reaction time, higher yields) compared to conventional methods .

- Acid Catalysis : Glacial acetic acid is universally used to catalyze Schiff base formation across studies .

Crystallographic and Spectroscopic Insights

Biological Activity

The compound 4-((4-(dimethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to a class of triazole derivatives known for their diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 345.39 g/mol. The compound's structure includes a triazole ring, a dimethylamino group, and a fluorophenyl moiety which contribute to its biological profile.

Anticancer Properties

Recent studies indicate that triazole derivatives exhibit significant anticancer activities against various cancer cell lines. The specific compound under investigation has demonstrated promising results against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

These results suggest that the compound is more cytotoxic towards melanoma cells compared to others, indicating selectivity that could be exploited in therapeutic contexts.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Anti-Migratory Effects : Studies have shown that this compound inhibits cancer cell migration, which is crucial for metastasis prevention.

Case Studies

A case study involving the synthesis and testing of various triazole derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth in vivo. The study reported that these compounds were comparable or superior to existing chemotherapeutic agents like dacarbazine and erlotinib in certain contexts .

Comparative Analysis

Comparative studies have shown that the presence of both dimethylamino and fluorophenyl groups enhances the biological activity of triazole derivatives. The incorporation of sulfur in the thione form has been associated with increased potency against cancer cells compared to their thioether counterparts .

Table 2: Comparison of Biological Activities of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.